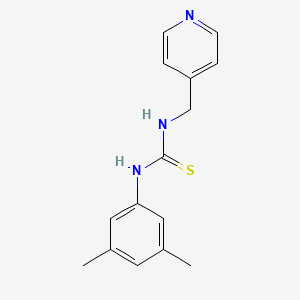
1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea
Overview
Description
1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with pyridin-4-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the substituents introduced.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(pyridin-4-ylmethyl)thiourea
- 1-(3,5-Dimethylphenyl)-3-(pyridin-2-ylmethyl)thiourea
- 1-(3,5-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea
Uniqueness
1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea is unique due to the specific positioning of the methyl groups on the phenyl ring and the pyridin-4-ylmethyl substituent. These structural features can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-7-12(2)9-14(8-11)18-15(19)17-10-13-3-5-16-6-4-13/h3-9H,10H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKDHZMNZCADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321756 | |
| Record name | 1-(3,5-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
473398-28-6 | |
| Record name | 1-(3,5-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate](/img/structure/B5233064.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)
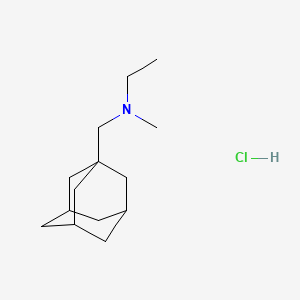
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)
![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233092.png)
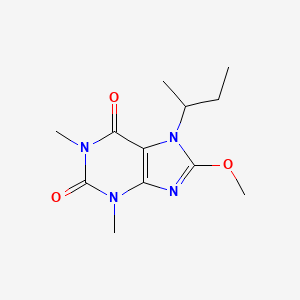
![1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B5233108.png)
![2-(benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)
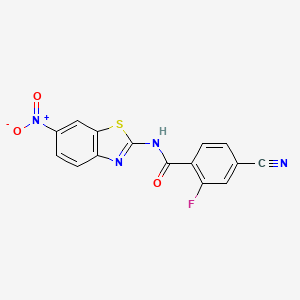
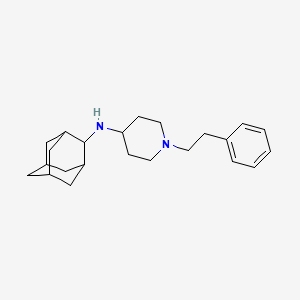
![2-[N-(5-CHLORO-2-METHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]ACETAMIDE](/img/structure/B5233134.png)
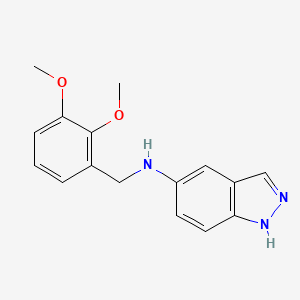
![Butan-2-yl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5233149.png)
